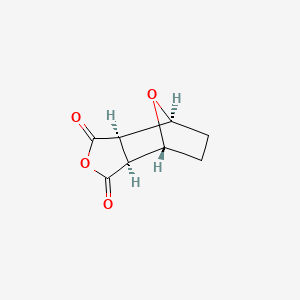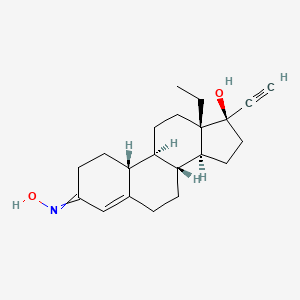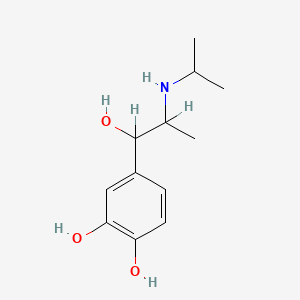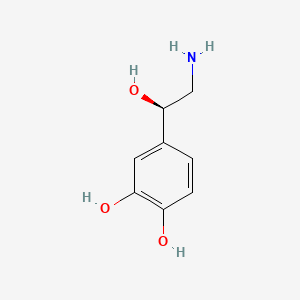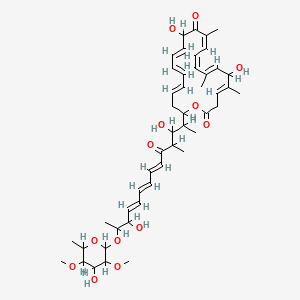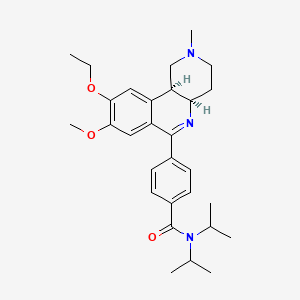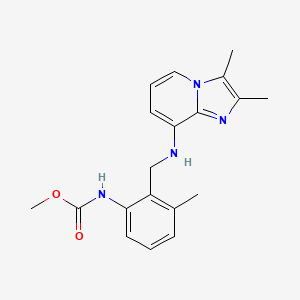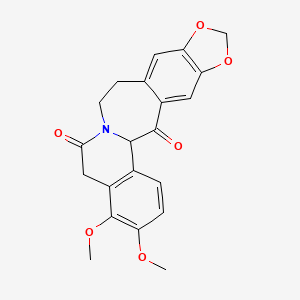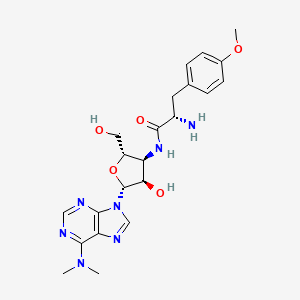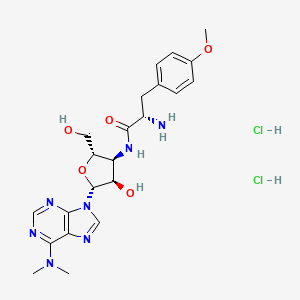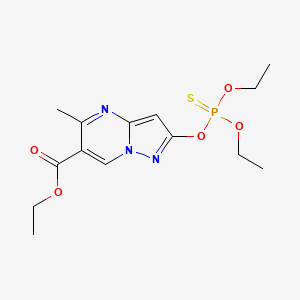
ピラゾホス
概要
説明
Pyrazophos is an organic compound primarily used as a systemic fungicide and insecticide. It is particularly effective against powdery mildew in orchards, vineyards, and vegetable crops . The compound has been commercially available since 1970 and is known for its protective and curative actions .
科学的研究の応用
Pyrazophos has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying organophosphorus chemistry and reaction mechanisms.
Biology: Investigated for its effects on various biological systems, including its role as an enzyme inhibitor.
Medicine: Explored for potential therapeutic applications due to its antifungal and insecticidal properties.
Industry: Widely used in agriculture for pest control, contributing to increased crop yields and quality
作用機序
Target of Action
Pyrazophos is an organophosphorus fungicide that is primarily used to control powdery mildews . It is a systemic fungicide, meaning it is absorbed by the foliage and green stems and translocated within the plant . The primary targets of Pyrazophos are the fungi causing these diseases .
Mode of Action
Pyrazophos interacts with its targets by inhibiting biosynthetic processes . It is a profungicide, which means it is activated by hydrolysis of the thionophosphate group to afford the corresponding 2-hydroxypyrazolopyrimidine fungicide . This interaction results in the reduction of the total content of phospholipids in the mycelium of the fungi .
Biochemical Pathways
The biochemical pathways affected by Pyrazophos involve the lipid metabolism of the mycelium of the fungi . Single treatments with Pyrazophos reduce the total content of phospholipids after an incubation period of 2 days . This alteration in lipid content is significant for the observed synergism of Pyrazophos .
Pharmacokinetics (ADME Properties)
As a systemic fungicide, it is absorbed by the foliage and green stems and translocated within the plant . This suggests that Pyrazophos has good bioavailability within the plant system.
Result of Action
The molecular and cellular effects of Pyrazophos action involve changes in the lipid content of the fungi. Specifically, Pyrazophos reduces the total content of phospholipids in the mycelium of the fungi . This disruption of the lipid metabolism is likely to impair the normal functioning of the fungi, thereby controlling the disease.
Action Environment
The action, efficacy, and stability of Pyrazophos can be influenced by various environmental factors. For instance, in greenhouse tomatoes, the persistence and degradation behaviour of Pyrazophos were studied, and the influence of accumulation resulting from repeated applications was observed . .
生化学分析
Biochemical Properties
Pyrazophos plays a significant role in biochemical reactions. It acts as a profungicide, undergoing chemical conversion by metabolic processes to become an active fungicide . It interacts with various enzymes, proteins, and other biomolecules, primarily through the hydrolysis of the thionophosphate group .
Cellular Effects
Pyrazophos has a profound impact on various types of cells and cellular processes. It influences cell function by inhibiting melanin biosynthesis and the development of appressoria by fungal conidia . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Pyrazophos involves its conversion into an active fungicide through the hydrolysis of the thionophosphate group . This process allows Pyrazophos to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Pyrazophos can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
The effects of Pyrazophos can vary with different dosages in animal models
Metabolic Pathways
Pyrazophos is involved in specific metabolic pathways. The primary metabolic pathway of Pyrazophos is the hydrolytic cleavage of the P-O-pyrazolopyrimidine linkage . It interacts with enzymes during this process, potentially affecting metabolic flux or metabolite levels.
Transport and Distribution
As a systemic fungicide, it is absorbed by foliage and green stems and translocated within the plant .
Subcellular Localization
Given its systemic nature and its ability to be absorbed and translocated within plants, it can be inferred that it may localize to various subcellular compartments .
準備方法
Synthetic Routes and Reaction Conditions: Pyrazophos is synthesized through a multi-step process involving the reaction of pyrazolo[1,5-a]pyrimidine-6-carboxylic acid with diethyl phosphorothioate. The reaction conditions typically involve the use of solvents like ethanol and catalysts to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of Pyrazophos involves large-scale esterification reactions under controlled temperatures and pressures. The process ensures high yield and purity of the final product, which is then formulated into various pesticide products .
Types of Reactions:
Oxidation: Pyrazophos can undergo oxidation reactions, leading to the formation of oxides and other derivatives.
Reduction: The compound can be reduced to its corresponding alcohols and amines under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly employed.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Production of alcohols and amines.
Substitution: Generation of substituted pyrazophos derivatives.
類似化合物との比較
- Ethyl 2-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
- O,O-diethyl phosphorothioate
Comparison: Pyrazophos is unique due to its dual action as both a fungicide and insecticide. Unlike other similar compounds, it offers systemic protection, making it highly effective in controlling a wide range of pests and diseases. Its ability to inhibit phospholipid biosynthesis sets it apart from other organophosphorus compounds .
特性
IUPAC Name |
ethyl 2-diethoxyphosphinothioyloxy-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N3O5PS/c1-5-19-14(18)11-9-17-12(15-10(11)4)8-13(16-17)22-23(24,20-6-2)21-7-3/h8-9H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOMJVFZQRQWKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=CC(=N2)OP(=S)(OCC)OCC)N=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N3O5PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042352 | |
| Record name | Pyrazophos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13457-18-6 | |
| Record name | Pyrazophos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13457-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazophos [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013457186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PYRAZOPHOS | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232671 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrazophos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrazophos | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.310 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRAZOPHOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BEG0A8I17D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While Pyrazophos and its phosphate analog (PO-Pyrazophos) inhibit carboxylesterases in Sphaerotheca fuliginea, this is not considered the primary mechanism of action. [] Research suggests that Pyrazophos itself is not the primary fungitoxic agent, but rather its metabolite, 2-hydroxy-5-methyl-6-ethoxycarbonylpyrazolo(1,5-a)pyrimidine (PP). PP exhibits stronger fungitoxicity and inhibits nucleic acid and protein synthesis, as well as oxygen uptake in Pyricularia oryzae. []
A: Pyrazophos displays selective toxicity towards different fungi. Pythium debaryanum and Saccharomyces cerevisiae, for example, show insensitivity to Pyrazophos and do not metabolize it into fungitoxic byproducts. [] This suggests that sensitivity to Pyrazophos is linked to the selective uptake of the compound and/or its conversion into PO-Pyrazophos and PP, as observed in P. oryzae. []
ANone: The molecular formula of Pyrazophos is C14H19N3O5PS and its molecular weight is 373.37 g/mol. (Information derived from the chemical structure provided in the papers.)
ANone: The provided research papers do not include specific spectroscopic data (NMR, IR, etc.) for Pyrazophos.
A: Research indicates that Pyrazophos degrades faster on uncovered grapes compared to covered grapes on the vine (half-lives of 17 days vs. 32 days, respectively). [] Storage of grapes in a refrigerated environment significantly slowed the degradation rate, with a half-life of 151 days. [] This suggests that environmental factors like sunlight and temperature influence the degradation of Pyrazophos.
ANone: Pyrazophos is not a catalyst and does not exhibit catalytic properties. It functions as a fungicide by inhibiting fungal growth and development.
ANone: The provided research papers do not contain information on computational chemistry studies or QSAR models for Pyrazophos.
ANone: The provided research papers predate current SHE regulations and do not contain information related to specific regulatory guidelines or risk minimization strategies for Pyrazophos.
ANone: The provided research papers primarily focus on the fungicidal action and environmental impact of Pyrazophos. There is limited information on its ADME properties or in vivo activity and efficacy in humans or animals.
A: Yes, the efficacy of Pyrazophos has been studied in greenhouse settings. Research has demonstrated its effectiveness in controlling powdery mildew on chrysanthemums. [] In this context, Pyrazophos exhibited a half-life of 19-25 days. []
A: Studies on the chrysanthemum leaf miner (Phytomyza syngenesiae) revealed that Pyrazophos was more effective than dioxanthion when applied as a mist at various developmental stages of the pest. [] Pyrazophos applied at the feeding mark stage prevented egg development. When applied at later stages (young mine, mature mine, or pupal stages), a small percentage of insects (3-5%, 3-1%, or 45-5% respectively) still reached adulthood. []
A: In Pyrazophos-resistant Liriomyza trifolii populations, cross-resistance was observed with phosphorothioate insecticides like demeton, chlorpyrifos, and triazophos. [] The addition of synergists like diethyl maleate or triphenyl phosphate to Pyrazophos did not impact resistance levels, suggesting a different resistance mechanism compared to some other organophosphorus insecticides. []
A: In a chronic toxicity study on rats, continuous oral administration of Pyrazophos at doses of 1.1, 2.2, and 11 mg/kg body weight for 12 months revealed cardiotoxic effects. [] The study indicated that the changes primarily impacted the components of the cardiac muscle's extracellular matrix, particularly sulfated glycosaminoglycans (sGAGs). [] Collagen and elastin proteins remained relatively stable, while enzyme activity in the cardiac muscle was affected to a lesser extent. []
ANone: The provided research papers do not discuss specific drug delivery or targeting strategies for Pyrazophos.
ANone: The provided research papers do not focus on biomarkers for Pyrazophos efficacy, treatment response, or adverse effects.
A: Researchers have employed gas chromatography (GC) [] and ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) [, ] to detect and quantify Pyrazophos residues in various matrices, including fruits, honey, and aquatic products.
A: Research has shown that Pyrazophos can negatively impact beneficial arthropods in barley fields. [, ] Significant reductions in the populations of aphid natural enemies, including aphid-specific predators, polyphagous predators (Carabidae and Staphylinidae), and parasitoids, were observed in treated fields compared to unsprayed areas. [] These impacts persisted for over 45 days after treatment, highlighting potential long-term effects on the arthropod community and the importance of considering non-target effects in agricultural practices. []
A: Field studies have shown that Pyrazophos negatively impacts ground beetles (Carabidae) and rove beetles (Staphylinidae), important beneficial insects in agricultural ecosystems. [, ] This suggests potential disruptions to natural pest control mechanisms in treated fields.
A: Monitoring of surface water in an area with intensive greenhouse agriculture revealed the presence of Pyrazophos, with concentrations exceeding indicative Maximum Acceptable Risk Levels (MARs) by a factor of over 100 in some cases. [] This highlights the potential for Pyrazophos to leach into water sources, posing risks to aquatic ecosystems.
ANone: The provided research papers do not provide specific details on the dissolution rate or solubility of Pyrazophos in various media.
ANone: While the research papers mention using specific analytical techniques, they do not provide detailed information on the validation parameters (accuracy, precision, specificity) of the methods used for Pyrazophos analysis.
ANone: The research papers do not discuss specific quality control or assurance measures related to Pyrazophos development, manufacturing, or distribution.
ANone: The provided research papers primarily focus on the fungicidal action and environmental impact of Pyrazophos, without delving into its immunogenicity, interactions with drug transporters or metabolizing enzymes, biocompatibility, or biodegradability.
A: Research suggests that several fungicides, including triadimenol, flusilazol, propiconazole, bupirimate, and sulfur-based fungicides, can effectively control powdery mildew in various crops, including mangoes and grapes. [, , , ] These fungicides offer potential alternatives to Pyrazophos, but their efficacy and potential for resistance development may vary depending on the specific pathogen and crop.
A: Yes, the hyperparasite Ampelomyces quisqualis has shown promising results in controlling powdery mildew in various crops. [, ] This biocontrol agent is compatible with several fungicides, including Pyrazophos, and could be integrated into disease management strategies to reduce reliance on chemical control methods. [, ]
ANone: The research papers do not discuss specific strategies for recycling or waste management related to Pyrazophos.
A: The provided research papers highlight the importance of laboratory and field trials for evaluating the efficacy, environmental impact, and resistance development of Pyrazophos. Access to specialized equipment like gas chromatography and mass spectrometry is crucial for accurate residue analysis. [, , ]
A: Introduced as a fungicide around 1960, Pyrazophos represented an early example of organophosphorus compounds used for fungal disease control in agriculture. [] Initial research focused on its efficacy against various fungal pathogens and later expanded to investigate its non-target effects on beneficial insects and potential for resistance development. [, , , , ]
A: Research on Pyrazophos exemplifies the need for cross-disciplinary collaboration between plant pathology, entomology, toxicology, and environmental science. Understanding its fungicidal action, impact on beneficial insects, potential for resistance development, and environmental fate requires expertise from various fields. [, , , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


